An In-depth Technical Guide to Cyano-Piperidinomethyl Benzophenone Isomers
An In-depth Technical Guide to Cyano-Piperidinomethyl Benzophenone Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nomenclature of a Niche Chemical Intermediate
The compound "3-Cyano-3'-piperidinomethyl benzophenone" presents an initial ambiguity in its structural definition. Chemical nomenclature relies on precise locants to denote the position of functional groups on a parent structure. In the case of benzophenone, the two phenyl rings are distinguished by primed (') and unprimed numbers. A request for "3-Cyano-3'-piperidinomethyl benzophenone" could imply several positional isomers. This guide, therefore, addresses this ambiguity by focusing on the most plausible and commercially available isomers that fit this general description. Our investigation has identified three primary isomers, each with a unique Chemical Abstracts Service (CAS) number and distinct structural arrangement. This document will provide a comparative technical overview of these molecules, offering insights into their synthesis, properties, and potential applications as valuable intermediates in medicinal chemistry and materials science.
Core Identifiers and Physicochemical Properties
The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a cornerstone in organic chemistry, with derivatives showing a wide range of biological activities and applications.[1] The introduction of a cyano (C≡N) group, a potent electron-withdrawing group and a key component in many bioactive molecules, and a piperidinomethyl group, which can enhance solubility and act as a pharmacophore, creates a class of compounds with significant potential in drug discovery.[2]
The three isomers under consideration are:
-
3'-Cyano-2-piperidinomethyl benzophenone
-
3-Cyano-4'-piperidinomethyl benzophenone
-
4'-Cyano-3-piperidinomethyl benzophenone
The table below summarizes the core identifiers and known physicochemical properties of these isomers. It is important to note that while molecular formula and weight are constant, the physical properties are expected to differ due to the varied substitution patterns.
| Property | 3'-Cyano-2-piperidinomethyl benzophenone | 3-Cyano-4'-piperidinomethyl benzophenone | 4'-Cyano-3-piperidinomethyl benzophenone |
| CAS Number | 898751-86-5[3] | 898771-08-9[4] | 898792-72-8[5] |
| Molecular Formula | C₂₀H₂₀N₂O[3] | C₂₀H₂₀N₂O[4] | C₂₀H₂₀N₂O[5] |
| Molecular Weight | 304.39 g/mol [3] | 304.39 g/mol | 304.39 g/mol |
| IUPAC Name | (3-cyanophenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone | (3-cyanophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanone | (4-cyanophenyl)(3-(piperidin-1-ylmethyl)phenyl)methanone |
| SMILES | O=C(C1=CC=CC(C#N)=C1)C2=CC=CC=C2CN3CCCCC3[6] | C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C#N | N#CC1=CC=C(C=C1)C(=O)C2=CC(CN3CCCCC3)=CC=C2 |
| Appearance | Solid (form not specified) | Solid (form not specified) | Solid (form not specified) |
| Purity | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) | Typically >95% (Varies by supplier) |
| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. | Expected to be soluble in organic solvents like DCM, THF, and alcohols. |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published and should be determined empirically.
Synthesis and Mechanistic Considerations
Two plausible retrosynthetic pathways are outlined below:
Pathway A: Friedel-Crafts Acylation followed by a Mannich Reaction
This is a classical and versatile approach.[2][7]
Figure 1: Retrosynthetic analysis via Friedel-Crafts acylation.
Pathway B: Suzuki-Miyaura Coupling followed by a Mannich Reaction
This modern cross-coupling approach offers high functional group tolerance.[8][9]
Figure 2: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Experimental Protocol: A Proposed Synthesis for 3-Cyano-4'-piperidinomethyl benzophenone
This protocol is a generalized procedure based on established methodologies and would require optimization for specific substrates and scales.
Step 1: Friedel-Crafts Acylation to form 4'-Methyl-3-cyanobenzophenone
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To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM), add 3-cyanobenzoyl chloride (1.0 eq) dropwise.
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Allow the mixture to stir for 15 minutes, then add toluene (1.5 eq) dropwise, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4'-methyl-3-cyanobenzophenone.
Step 2: Benzylic Bromination
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Dissolve the 4'-methyl-3-cyanobenzophenone (1.0 eq) in a suitable solvent such as carbon tetrachloride.
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Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Heat the mixture to reflux and irradiate with a UV lamp until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate.
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The crude 4'-(bromomethyl)-3-cyanobenzophenone can often be used in the next step without further purification.
Step 3: Nucleophilic Substitution with Piperidine
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Dissolve the crude 4'-(bromomethyl)-3-cyanobenzophenone (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Add piperidine (2.0-3.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the crude product by column chromatography (silica gel, DCM/methanol gradient) to afford the final product, 3-Cyano-4'-piperidinomethyl benzophenone.
Spectroscopic and Analytical Characterization
A full characterization of these isomers is essential for confirming their identity and purity. While comprehensive public data is limited, the expected spectroscopic features can be predicted. Researchers synthesizing these compounds should perform the following analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons (typically in the range of 7.0-8.5 ppm), the methylene bridge protons (a singlet around 3.5-4.5 ppm), and the piperidine ring protons (broad multiplets between 1.4-2.8 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR will display signals for the carbonyl carbon (around 195 ppm), the cyano carbon (115-120 ppm), and the various aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band for the C≡N (nitrile) stretch is expected around 2220-2240 cm⁻¹.
-
A prominent C=O (ketone) stretch should be visible around 1650-1670 cm⁻¹.
-
C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule will also be present.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₂₀H₂₀N₂O).
-
The fragmentation pattern can provide further structural information.
-
Applications in Research and Development
Benzophenone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][10] The specific combination of the cyano and piperidinomethyl functionalities in the isomers discussed here suggests their potential as intermediates for the synthesis of novel therapeutic agents.
-
Drug Discovery Intermediate: The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further molecular elaboration. The piperidine moiety is a common feature in many centrally active drugs and can be important for receptor binding and pharmacokinetic properties.[11] These isomers, therefore, represent valuable building blocks for creating libraries of complex molecules for high-throughput screening.
-
Potential Biological Activity: While specific studies on these isomers are scarce, related structures have shown interesting biological profiles. For instance, compounds with a 4-cyanophenoxy moiety have been investigated as potent dopamine D4 receptor antagonists.[12] The benzophenone core itself is a known pharmacophore, and its substitution pattern can be tuned to target specific biological pathways.[13]
Figure 3: Potential applications of cyano-piperidinomethyl benzophenone isomers.
Safety and Handling
As with all laboratory chemicals, these compounds should be handled with appropriate care. While specific toxicity data for these isomers is not available, general safety precautions for benzophenone derivatives should be followed.
-
Hazard Identification: Benzophenone and its derivatives may cause skin and eye irritation.[2] Some benzophenones are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[9]
-
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
-
Conclusion and Future Outlook
The cyano-piperidinomethyl benzophenone isomers, while not extensively studied, represent a class of compounds with considerable potential as intermediates in the synthesis of novel, biologically active molecules. This guide has clarified the ambiguity in the nomenclature of "3-Cyano-3'-piperidinomethyl benzophenone" by identifying and characterizing three distinct isomers. The proposed synthetic pathways, based on robust and well-established chemical reactions, provide a framework for their preparation in a laboratory setting.
Future research into these compounds could focus on the development of optimized and scalable synthetic routes, a thorough investigation of their physicochemical properties, and the exploration of their biological activities. As the demand for novel chemical entities in drug discovery and materials science continues to grow, these versatile benzophenone derivatives may prove to be valuable additions to the synthetic chemist's toolbox.
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